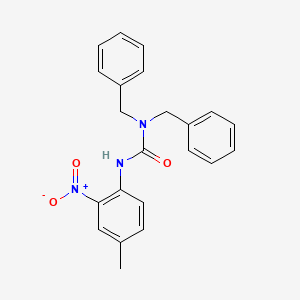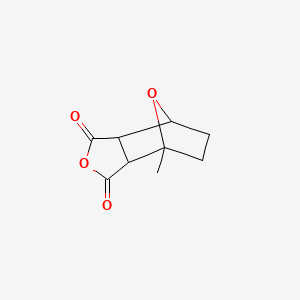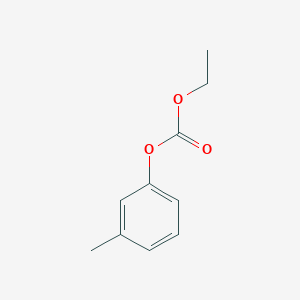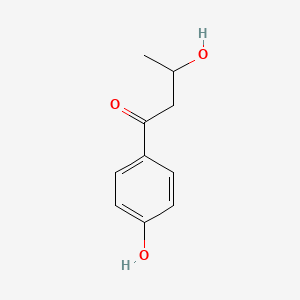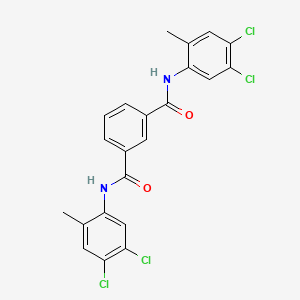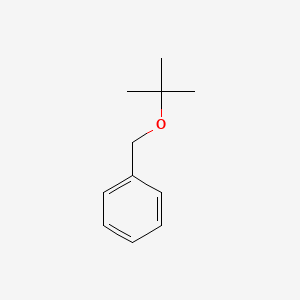
N-Cyclohexyl-2-phenylthioacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-2-phenylthioacetamide: is an organic compound with the molecular formula C14H19NS It is a thioamide derivative, characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a phenylthio group attached to the carbon atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-2-phenylthioacetamide typically involves the reaction of cyclohexylamine with 2-phenylthioacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Cyclohexyl-2-phenylthioacetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioamide group to an amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted thioacetamides.
Scientific Research Applications
Chemistry: N-Cyclohexyl-2-phenylthioacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study the effects of thioamide derivatives on various biological systems. It can be employed in the design of enzyme inhibitors or as a probe to investigate biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the design of novel therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, including polymers and materials with specific properties. It may also find applications in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-phenylthioacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclohexyl and phenylthio groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-Cyclohexyl-2-phenylacetamide: Similar structure but lacks the sulfur atom.
N-Cyclohexyl-2-thioacetamide: Similar structure but lacks the phenyl group.
N-Phenyl-2-thioacetamide: Similar structure but lacks the cyclohexyl group.
Uniqueness: N-Cyclohexyl-2-phenylthioacetamide is unique due to the presence of both the cyclohexyl and phenylthio groups, which impart distinct chemical and biological properties. This combination of structural features allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
16525-35-2 |
|---|---|
Molecular Formula |
C14H19NS |
Molecular Weight |
233.37 g/mol |
IUPAC Name |
N-cyclohexyl-2-phenylethanethioamide |
InChI |
InChI=1S/C14H19NS/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16) |
InChI Key |
ZAUYJLKLIONKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)

